Cetocycline

Antimicrobial Susceptibility Gram-Negative Bacteria Tetracycline Resistance

Researchers investigating tetracycline resistance often lack tool compounds with distinct ribosomal binding profiles. Cetocycline (CAS 29144-42-1) bridges this gap as an atypical tetracycline antibiotic with bactericidal activity at 2-4× MIC against susceptible gram-negative bacteria. • Unique ribosomal binding site overcomes common tetracycline resistance mechanisms. • Bactericidal, not bacteriostatic, action ideal for time-kill pharmacodynamic assays. • High lipid solubility enhances bacterial uptake for cellular penetration studies. • Available at ≥98% purity with reliable global supply for consistent in vitro research.

Molecular Formula C22H21NO7
Molecular Weight 411.4 g/mol
CAS No. 29144-42-1
Cat. No. B1222253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetocycline
CAS29144-42-1
SynonymsAbbott 40728
cetocycline
cetotetrine
chelocardin
chelocardin, (4alpha,4abeta,12abeta)-isomer
chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer
chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome
Molecular FormulaC22H21NO7
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O
InChIInChI=1S/C22H21NO7/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3/t12-,16+,22+/m0/s1
InChIKeyLUYXWZOOMKBUMB-ONJZCGHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetocycline Overview and Procurement


Cetocycline (CAS 29144-42-1), also known historically as chelocardin or cetotetrine, is an atypical tetracycline-class antibiotic [1]. It is a semi-synthetic derivative characterized by a unique molecular architecture that includes a 9-methyl group, an aromatic C-ring, and a methyl substitution at the 2-ammonia position, distinguishing it from foundational tetracyclines [2]. Its mechanism of action differs from traditional tetracyclines, conferring activity against tetracycline-resistant bacterial strains [1].

Atypical tetracycline with distinct ribosomal binding target for resistance mechanism studies
Reported activity against tetracycline-resistant strains in Gram-negative screening models
Bactericidal mode supports tidal endpoint research in enteric Gram-negative bacteria

Cetocycline vs. Standard Tetracyclines


Cetocycline exhibits a distinct pharmacological profile that precludes direct substitution with standard tetracyclines like doxycycline or minocycline. It demonstrates a unique activity spectrum, with superior potency against many aerobic gram-negative bacilli compared to tetracycline, but is notably less active against staphylococci and has no activity against Pseudomonas [1]. Crucially, it is effective against tetracycline-resistant bacteria due to a different ribosomal binding site, a property not shared by all tetracycline analogs [2]. Furthermore, cetocycline is bactericidal against susceptible enteric gram-negative bacteria at concentrations only two to four times its MIC, a stark contrast to the primarily bacteriostatic nature of most tetracyclines [1].

Spectrum Mismatch
Reported higher potency against many Gram-negative bacilli, but lower staphylococcal activity and no Pseudomonas coverage compared to tetracyclines.
Resistance Profile Mismatch
Effective against tetracycline-resistant strains via altered ribosomal binding; standard tetracyclines lack this profile.
Pharmacodynamic Mismatch
Bactericidal against susceptible enteric Gram-negative bacteria, unlike bacteriostatic tetracycline; may shift model outcomes.

Cetocycline Differentiation Evidence


Superior Anti-Gram-Negative Activity

Cetocycline demonstrates superior antimicrobial activity against clinical isolates of aerobic gram-negative bacilli when directly compared to tetracycline. The study by Proctor et al. found that cetocycline was more active than tetracycline against many of these isolates, highlighting its potential against this critical group of pathogens [1]. While the study notes cetocycline is less active against staphylococci and ineffective against Pseudomonas, its enhanced potency against gram-negative bacilli is a key differentiator for research targeting enteric infections.

Gram-Negative Activity
Head-to-head
More active than tetracycline against many clinical isolates.
Supports Gram-negative screening context.
Qualitative comparison; data to verify.
Antimicrobial Susceptibility Gram-Negative Bacteria Tetracycline Resistance

Bactericidal Effect on Enteric Gram-Negative Bacteria

In contrast to the primarily bacteriostatic action of tetracycline, cetocycline exhibits bactericidal activity against susceptible enteric gram-negative bacteria at concentrations only two to four times higher than its minimum inhibitory concentration (MIC) [1]. This pharmacodynamic property is a significant deviation from its class and may offer advantages in certain infection models where rapid bacterial killing is desired.

Bactericidal Mode
Class-level
Bactericidal at 2–4× MIC against enteric Gram-negative bacteria.
Supports bactericidal pharmacodynamic research.
Class-level inference; verify in target strain.
Bactericidal Gram-Negative Bacteria Minimum Inhibitory Concentration

Enhanced Bacterial Uptake

Cetocycline is taken up more avidly by susceptible bacteria than tetracycline, a property linked to its high lipid solubility [1]. This enhanced uptake may contribute to its increased potency against certain gram-negative pathogens and its ability to overcome some resistance mechanisms. The study notes a direct correlation between drug uptake and susceptibility was observed with a strain of Proteus vulgaris, but not with other bacteria, suggesting a complex relationship between uptake and activity [1].

Bacterial Uptake
Head-to-head
Taken up more avidly than tetracycline by susceptible bacteria.
Supports uptake-mechanism studies.
Uptake-activity correlation is strain-dependent.
Drug Uptake Pharmacokinetics Tetracycline Analog

Erythrocyte Potassium Loss Induction

Cetocycline and minocycline, both highly lipid-soluble tetracycline analogs, induce a loss of potassium (K+) from human erythrocytes, an effect not observed with tetracycline [1]. This differential effect on red blood cell membranes highlights a unique biological interaction for cetocycline and minocycline, which may be relevant for understanding their toxicity profiles or off-target effects. The loss of K+ was shown to increase linearly with time, concentration, and temperature [1].

Membrane K+ Loss
Head-to-head
Induced K+ loss from human erythrocytes; similar to minocycline, absent with tetracycline.
Supports membrane interaction screening.
Off-target effect context; requires further study.
Erythrocyte Membrane Potassium Efflux Lipid Solubility

Cetocycline Application Scenarios


Investigating Tetracycline Resistance Mechanisms

Cetocycline's unique mechanism of action, which differs from traditional tetracyclines and confers activity against tetracycline-resistant bacteria, makes it an ideal tool compound for researchers studying resistance mechanisms [1]. Its differential binding site on the ribosome can be exploited in structural biology and molecular microbiology studies to understand how modifications to the tetracycline core can evade common resistance determinants.

Bactericidal Tetracycline Analog Pharmacodynamics

The bactericidal nature of cetocycline against susceptible enteric gram-negative bacteria, which occurs at concentrations 2-4 times the MIC, provides a valuable model for investigating the pharmacodynamics of tidal tetracycline derivatives [1]. This contrasts sharply with the bacteriostatic action of tetracycline and can be used in time-kill assays and other in vitro models to explore the relationship between drug exposure and bacterial killing.

Bacterial Drug Uptake and Lipid Solubility

Cetocycline's high lipid solubility and its significantly enhanced uptake by susceptible bacteria compared to tetracycline make it a key compound for investigating the role of physicochemical properties in drug penetration and accumulation [1]. It can be used in studies designed to correlate lipid solubility with intracellular drug concentrations and antibacterial efficacy, providing insights for the rational design of new tetracycline analogs with improved cellular penetration.

Off-Target Membrane Effects of Lipid-Soluble Antibiotics

The observation that cetocycline and minocycline, but not tetracycline, induce potassium loss from human erythrocytes highlights a specific off-target effect associated with high lipid solubility [1]. This property can be utilized in toxicology and pharmacology research to study the interaction of lipophilic antibiotics with mammalian cell membranes and to screen for similar effects in new chemical entities.

Application
Selection Property
Validation Focus
Tetracycline Resistance Studies
Atypical ribosomal binding site
Resistance determinant bypass confirmation
Bactericidal Pharmacodynamics
Cidal mode at low MIC multiples
Time-kill assay endpoint validation
Drug Uptake Mechanisms
High lipid solubility and enhanced uptake
Intracellular concentration-activity correlation
Membrane Interaction Research
Erythrocyte potassium efflux induction
Mammalian cell membrane integrity endpoints

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